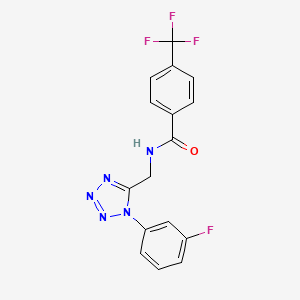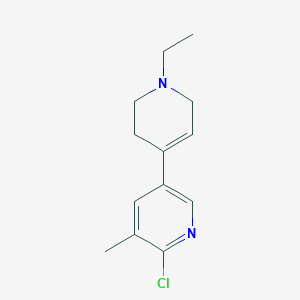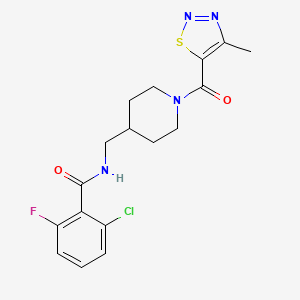
2-chloro-6-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely an organic molecule, given its composition. It contains a benzamide moiety, which is a common functional group in many pharmaceuticals. The presence of chloro and fluoro groups suggests that it might have interesting reactivity or biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzamide moiety, possibly through the reaction of an amine with a carboxylic acid or acyl chloride . The chloro and fluoro groups might be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzamide moiety and the chloro and fluoro groups. It might undergo reactions like nucleophilic aromatic substitution or reactions at the carbonyl group of the benzamide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, like its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .科学的研究の応用
Disposition and Metabolism of Novel Compounds
One study explores the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the process of metabolism via oxidation and the principal circulating components in plasma extracts. This study may shed light on similar metabolic pathways for compounds with related structures (Renzulli et al., 2011).
Synthesis and Characterization of Derivatives
Another relevant study involves the synthesis and characterization of 3,5-disubstituted 1,2,4-thiadiazoles, providing methodologies that could be applicable for synthesizing or modifying compounds similar to the one (Takikawa et al., 1985).
Antimicrobial Activity of Fluorinated Compounds
The antimicrobial activity of synthesized compounds containing fluorinated benzothiazolo imidazole compounds is discussed, offering potential insights into the antimicrobial applications of similar fluorinated compounds (Sathe et al., 2011).
Fluorine-18-Labeled Antagonists for Imaging
The development of fluorine-18-labeled 5-HT1A antagonists for potential imaging applications in rats is detailed, suggesting possible research applications of fluorine-substituted compounds in medical imaging and diagnostics (Lang et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2S/c1-10-15(26-22-21-10)17(25)23-7-5-11(6-8-23)9-20-16(24)14-12(18)3-2-4-13(14)19/h2-4,11H,5-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPOSMMAZSBBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
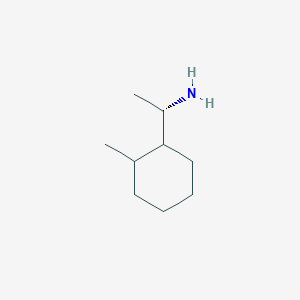
![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)


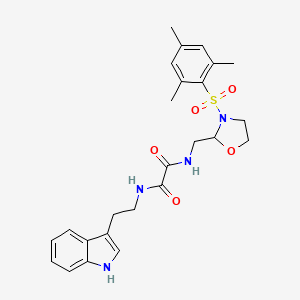
![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)
![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)
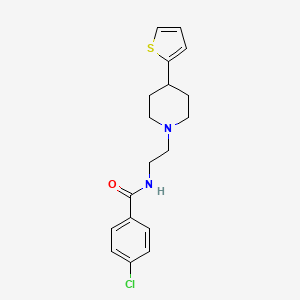

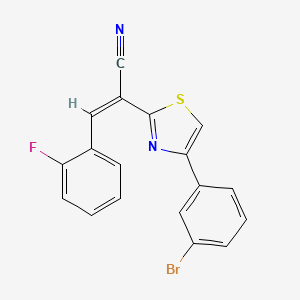
![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)
